JW 642

Description

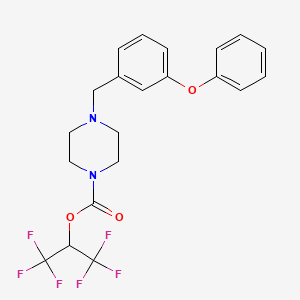

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSCNEOUWSVZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043079 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416133-89-5 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JW 642: A Technical Guide to its Mechanism of Action as a Potent and Selective MAGL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW 642 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the central nervous system and peripheral tissues, thereby amplifying the signaling of the endocannabinoid system through cannabinoid receptors CB1 and CB2. This targeted inhibition also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. This dual mechanism of action underscores the therapeutic potential of this compound in a range of neurological and inflammatory disorders. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of Monoacylglycerol Lipase (MAGL)

This compound is an irreversible inhibitor that covalently modifies the active site serine of MAGL. This targeted action prevents the hydrolysis of the primary substrate of MAGL, the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. The inhibition of MAGL by this compound leads to a significant accumulation of 2-AG in various tissues, particularly in the brain.

Quantitative Inhibition Data

The potency and selectivity of this compound have been characterized by determining its half-maximal inhibitory concentration (IC50) against MAGL and the related enzyme fatty acid amide hydrolase (FAAH) in brain membrane preparations from different species.

| Target Enzyme | Species | IC50 (nM) | Reference |

| MAGL | Human | 3.7 | [1][2][3] |

| MAGL | Mouse | 7.6 | [3] |

| MAGL | Rat | 14 | [3] |

| Off-Target Enzyme | Species | IC50 (µM) | Reference |

| FAAH | Human | 20.6 | [2][3] |

| FAAH | Mouse | 31 | [3] |

| FAAH | Rat | 14 | [3] |

Downstream Signaling Consequences of MAGL Inhibition

The inhibition of MAGL by this compound initiates a cascade of downstream signaling events, primarily through the potentiation of the endocannabinoid system and the reduction of pro-inflammatory mediators.

Enhancement of Endocannabinoid Signaling

The primary consequence of MAGL inhibition is the elevation of endogenous 2-AG levels. 2-AG is a full agonist of both cannabinoid receptor type 1 (CB1) and type 2 (CB2). Increased 2-AG availability leads to enhanced activation of these receptors, which are G-protein coupled receptors (GPCRs).

-

CB1 Receptors: Predominantly expressed in the central nervous system, their activation is associated with neuromodulatory effects, including analgesia, anxiolysis, and regulation of appetite and memory.

-

CB2 Receptors: Primarily found on immune cells, their activation is linked to the modulation of inflammatory and immune responses.

References

- 1. Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

JW 642: A Technical Guide to a Highly Selective Monoacylglycerol Lipase (MAGL) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW 642 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, which in turn modulates a variety of physiological processes, including pain, inflammation, and neuroprotection. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications.

Introduction to Monoacylglycerol Lipase (MAGL) and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The primary components of the ECS are:

-

Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters. The two most well-characterized are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

-

Cannabinoid Receptors: G protein-coupled receptors that are activated by endocannabinoids. The two main receptor types are CB1, predominantly found in the central nervous system, and CB2, primarily located in the peripheral nervous system and on immune cells.

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids.

Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol, thus terminating its signaling.[1][2] Inhibition of MAGL presents an attractive therapeutic strategy to enhance 2-AG signaling, offering potential benefits in various pathological conditions.

This compound: A Selective MAGL Inhibitor

This compound is a novel carbamate-based inhibitor designed for high potency and selectivity for MAGL. Its chemical structure features a piperazinyl-aryl moiety, a common scaffold in a class of MAGL inhibitors.[3][4][5]

Mechanism of Action

This compound acts as a covalent inhibitor of MAGL. The catalytic serine nucleophile (Ser122) in the active site of MAGL attacks the carbamate group of this compound. This results in the formation of a stable, carbamylated enzyme-inhibitor adduct, rendering the enzyme inactive.[1][6] This covalent and essentially irreversible mechanism of inhibition leads to a sustained elevation of 2-AG levels.

Quantitative Data

The following tables summarize the available quantitative data on the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound against Monoacylglycerol Lipase (MAGL)

| Species | Preparation | IC50 (nM) | Reference |

| Human | Brain Membranes | 3.7 | [7] |

| Human | Recombinant (HEK293) | 74 | [8] |

| Mouse | Brain Membranes | 7.6 | [7] |

| Rat | Brain Membranes | 14 | [7] |

Table 2: In Vitro Selectivity of this compound against Fatty Acid Amide Hydrolase (FAAH)

| Species | Preparation | IC50 (µM) | Reference |

| Human | Brain Membranes | 20.6 | [7] |

| Mouse | Brain Membranes | 31 | [7] |

| Rat | Brain Membranes | 14 | [7] |

Note on Further Quantitative Data: Comprehensive in vivo pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) and in vivo efficacy data from animal models for this compound are not extensively available in the public domain. Such studies are crucial for the progression of this compound towards clinical development.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for evaluating MAGL inhibitors.

Synthesis of this compound (Proposed)

A definitive, step-by-step synthesis protocol for this compound has not been publicly disclosed. However, based on the synthesis of similar piperazine and piperidine carbamate inhibitors of MAGL, a plausible synthetic route can be proposed.[3][4][5][9]

Proposed Synthetic Scheme:

Caption: Proposed synthetic pathway for this compound.

Protocol:

-

Aryl Piperazine Formation: An appropriate aryl halide is coupled with piperazine using a copper-mediated coupling reaction to yield the aryl piperazine intermediate.

-

Carbamate Formation: The aryl piperazine intermediate is reacted with phosgene or a phosgene equivalent to form a carbamoyl chloride intermediate.

-

Final Product Synthesis: The carbamoyl chloride intermediate is then reacted with hexafluoroisopropanol to yield the final product, this compound.

Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized for each specific step.

In Vitro MAGL Inhibition Assay (IC50 Determination)

This protocol describes a competitive activity-based protein profiling (ABPP) assay to determine the IC50 of this compound.[6][10][11][12]

Caption: Workflow for competitive ABPP IC50 determination.

Materials:

-

Mouse, rat, or human brain membrane proteome

-

This compound stock solution (in DMSO)

-

Fluorophosphonate-rhodamine (FP-Rh) probe

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Protocol:

-

Proteome Preparation: Prepare brain membrane proteomes from the desired species according to standard protocols. Determine protein concentration using a BCA or Bradford assay.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

-

Competitive Inhibition: In microcentrifuge tubes, pre-incubate the brain membrane proteome (e.g., 50 µg of protein in 50 µL of buffer) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at room temperature.

-

Probe Labeling: Add the FP-Rh probe to a final concentration of 1 µM and incubate for another 30 minutes at room temperature.

-

Quenching and Electrophoresis: Quench the reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Analysis: Scan the gel using a fluorescence scanner. The intensity of the band corresponding to MAGL (approximately 33 kDa) will decrease with increasing concentrations of this compound.

-

IC50 Calculation: Quantify the fluorescence intensity of the MAGL band for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantification of Endocannabinoids in Brain Tissue

This protocol describes the extraction and quantification of 2-AG from brain tissue following in vivo administration of this compound.[13][14][15]

Caption: Workflow for brain endocannabinoid quantification.

Materials:

-

This compound formulated for in vivo administration

-

Rodents (mice or rats)

-

Acetonitrile

-

Internal standards (e.g., 2-AG-d8)

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

In Vivo Dosing: Administer this compound or vehicle to animals via the desired route (e.g., intraperitoneal injection).

-

Tissue Collection: At a specified time point post-dosing, sacrifice the animals by a method that minimizes post-mortem lipid degradation (e.g., focused microwave irradiation or rapid decapitation followed by immediate freezing in liquid nitrogen). Dissect the brain region of interest.

-

Extraction: Homogenize the brain tissue in ice-cold acetonitrile containing deuterated internal standards.

-

Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.

-

Cleanup: Collect the supernatant and perform solid-phase extraction to remove salts and other interfering substances.

-

LC-MS/MS Analysis: Analyze the purified extract by LC-MS/MS using a validated method for the quantification of 2-AG.

-

Data Analysis: Calculate the concentration of 2-AG in the brain tissue, normalized to the tissue weight.

Signaling Pathways and Downstream Effects

Inhibition of MAGL by this compound initiates a cascade of signaling events primarily through the potentiation of 2-AG activity at cannabinoid receptors.

Caption: Signaling pathway affected by this compound.

Key Downstream Effects:

-

Increased 2-AG Levels: The primary and most direct effect of this compound is the elevation of 2-AG concentrations in various tissues, particularly the brain.

-

Enhanced Cannabinoid Receptor Activation: Increased 2-AG leads to enhanced activation of CB1 and CB2 receptors, resulting in a range of physiological effects.

-

Reduced Arachidonic Acid and Prostaglandin Production: By blocking the hydrolysis of 2-AG, this compound reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[16][17][18][19] This contributes to the anti-inflammatory properties of MAGL inhibitors.

-

Modulation of Downstream Signaling Cascades: Activation of cannabinoid receptors by elevated 2-AG can influence various intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[20][21][22][23] The specific effects of this compound on these pathways require further investigation.

Logical Relationships and Selectivity

The therapeutic utility of a MAGL inhibitor is critically dependent on its selectivity over other enzymes, particularly FAAH, the primary degrading enzyme for anandamide.

Caption: Logical relationship of this compound selectivity.

This compound demonstrates high selectivity for MAGL over FAAH, with IC50 values in the nanomolar range for MAGL and the micromolar range for FAAH. This selectivity is crucial, as dual inhibition of MAGL and FAAH can lead to undesirable psychotropic side effects. The selectivity of this compound against other serine hydrolases that can metabolize 2-AG, such as ABHD6 and ABHD12, has not been as extensively characterized but is an important consideration for its overall pharmacological profile.[2][24][25][26][27]

Potential Therapeutic Applications

Given its mechanism of action, this compound and other selective MAGL inhibitors have potential therapeutic applications in a variety of disorders, including:

-

Neuropathic and Inflammatory Pain: By enhancing endocannabinoid signaling and reducing pro-inflammatory prostaglandins, MAGL inhibitors have shown analgesic effects in preclinical models.

-

Neurodegenerative Diseases: The neuroprotective effects of 2-AG suggest that MAGL inhibition could be beneficial in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

-

Anxiety and Depression: The endocannabinoid system is known to regulate mood and emotional responses, and MAGL inhibitors have demonstrated anxiolytic and antidepressant-like effects in animal studies.

-

Cancer: MAGL is overexpressed in several types of cancer and has been implicated in tumor progression and metastasis. MAGL inhibitors may therefore have anti-cancer properties.[25]

Conclusion

This compound is a potent and selective covalent inhibitor of MAGL that serves as a valuable research tool for studying the endocannabinoid system. Its ability to elevate 2-AG levels without significantly affecting anandamide concentrations makes it a promising lead compound for the development of novel therapeutics for a range of human diseases. Further preclinical studies are warranted to fully characterize its pharmacokinetic profile and in vivo efficacy to support its potential translation to the clinic.

References

- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | MAGL抑制剂 | MCE [medchemexpress.cn]

- 9. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 12. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. | Semantic Scholar [semanticscholar.org]

- 13. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Anti-apoptotic effects of arachidonic acid and prostaglandin E2 in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The ERK and JNK pathways in the regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. Identification of ABHD6 as a lysophosphatidylserine lipase in the mammalian liver and kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of JW 642: A Selective Monoacylglycerol Lipase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JW 642 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (2-AG). This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information presented herein is based on publicly available scientific literature.

Introduction

Monoacylglycerol lipase (MAGL) has emerged as a significant therapeutic target for a range of pathological conditions, including neurological disorders, inflammation, and cancer. By catalyzing the hydrolysis of 2-AG into arachidonic acid and glycerol, MAGL plays a crucial role in regulating the signaling of both the endocannabinoid and prostaglandin pathways. Inhibition of MAGL leads to an elevation of 2-AG levels, which can potentiate the beneficial effects of cannabinoid receptor activation, while simultaneously reducing the production of pro-inflammatory prostaglandins.

The development of selective MAGL inhibitors has been a key focus of research to harness the therapeutic potential of this target while avoiding the off-target effects associated with direct cannabinoid receptor agonists. This compound was developed as a highly potent and selective tool compound to probe the physiological and pathological roles of MAGL.

Discovery and Design Rationale

This compound was discovered and characterized as part of a research effort to develop highly selective inhibitors of MAGL. The design of this compound was based on a carbamate scaffold, a class of compounds known to act as irreversible inhibitors of serine hydrolases, including MAGL. The key innovation in the design of this compound and its analogs was the incorporation of a hexafluoroisopropyl (HFIP) carbamate. This modification was intended to create a reactive group that is bioisosteric with the natural endocannabinoid substrates of MAGL, thereby enhancing selectivity for MAGL over other serine hydrolases like fatty acid amide hydrolase (FAAH).

Mechanism of Action

This compound acts as an irreversible inhibitor of MAGL. The proposed mechanism of action involves the covalent modification of the catalytic serine residue within the active site of the enzyme. The hexafluoroisopropyl carbamate moiety of this compound serves as a leaving group, facilitating the carbamoylation of the serine nucleophile. This irreversible binding effectively inactivates the enzyme, preventing the hydrolysis of its primary substrate, 2-AG.

Signaling Pathway

The inhibition of MAGL by this compound has a dual effect on major signaling pathways. By preventing the breakdown of 2-AG, it enhances the signaling of this endocannabinoid through cannabinoid receptors (CB1 and CB2). Concurrently, it reduces the availability of arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins via the cyclooxygenase (COX) pathway.

Figure 1: Signaling pathway affected by this compound.

Quantitative Data

The potency and selectivity of this compound have been determined through in vitro assays using brain membrane preparations from different species. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

| Species | MAGL IC50 (nM)[1] |

| Human | 3.7 |

| Mouse | 7.6 |

| Rat | 14 |

Table 1: Potency of this compound against MAGL in different species.

| Species | FAAH IC50 (µM)[1] |

| Human | 20.6 |

| Mouse | 31 |

| Rat | 14 |

Table 2: Selectivity of this compound against FAAH.

Experimental Protocols

In Vitro MAGL and FAAH Inhibition Assays

The inhibitory activity of this compound against MAGL and FAAH was assessed using established protocols. A general workflow for such an assay is outlined below.

Figure 2: General workflow for in vitro enzyme inhibition assay.

Detailed Methodology:

-

Tissue Preparation: Brain tissues from human, mouse, or rat are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction, which is rich in MAGL and FAAH. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Inhibitor and Substrate Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The substrate (e.g., [³H]-2-AG for MAGL or [³H]-anandamide for FAAH) is prepared in the assay buffer.

-

Inhibition Assay: The brain membrane preparation is pre-incubated with varying concentrations of this compound or vehicle control for a defined period at a specific temperature (e.g., 37°C). The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

-

Reaction Termination and Analysis: After a set incubation time, the reaction is terminated by the addition of a quenching solution (e.g., an organic solvent). The unreacted substrate and the product are then separated, typically by liquid-liquid extraction or chromatography. The amount of product formed is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of enzyme activity inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model.

Preclinical Development

Information regarding the extensive preclinical development of this compound, including detailed in vivo efficacy, pharmacokinetic, and toxicology studies, is not widely available in the public domain. This may suggest that the compound was primarily utilized as a research tool or that its development was discontinued at an early stage.

For a compound like this compound, a typical preclinical development path would involve the following stages:

Logical Progression of Preclinical Development

Figure 3: Logical workflow for preclinical development.

-

In Vivo Pharmacokinetics (PK): These studies would aim to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. Key parameters to be determined would include bioavailability, plasma half-life, clearance, and volume of distribution.

-

In Vivo Pharmacodynamics (PD): These studies would confirm that this compound engages with its target (MAGL) in a living organism and produces the expected biological effect (e.g., elevation of 2-AG levels in the brain).

-

Efficacy Studies: Once the PK/PD relationship is established, the therapeutic efficacy of this compound would be evaluated in relevant animal models of disease (e.g., models of neuropathic pain, inflammation, or cancer).

-

Toxicology and Safety Studies: A comprehensive set of toxicology studies would be required to assess the safety profile of this compound. These would include single-dose and repeat-dose toxicity studies in at least two species, as well as safety pharmacology and genotoxicity assays.

Conclusion

This compound is a valuable chemical probe that has contributed to the understanding of the role of MAGL in health and disease. Its high potency and selectivity make it an excellent tool for in vitro and in vivo target validation studies. While the full preclinical and clinical development history of this compound is not publicly documented, the principles behind its design and the initial characterization data provide a strong foundation for the development of future MAGL inhibitors with therapeutic potential. This technical guide summarizes the key available information on this compound, offering a valuable resource for the scientific community.

References

In-Depth Technical Guide: JW 642, a Potent Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the species-specific IC50 values, mechanism of action, and relevant experimental protocols for JW 642, a potent and selective inhibitor of monoacylglycerol lipase (MAGL).

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway.[1][2][3][4] MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical neurotransmitter that modulates a variety of physiological processes, including pain, inflammation, and neuroprotection.[1][3][4] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, thereby enhancing endocannabinoid signaling.[1][3] This mechanism of action makes this compound and other MAGL inhibitors promising therapeutic candidates for a range of disorders.[1][5]

Quantitative Data: Species-Specific IC50 Values

The inhibitory potency of this compound against MAGL has been determined in brain membrane preparations from multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Species | Target | IC50 (nM) | Source |

| Human | Monoacylglycerol Lipase (MAGL) | 3.7 | [2][3][4] |

| Mouse | Monoacylglycerol Lipase (MAGL) | 7.6 | [2][3][4] |

| Rat | Monoacylglycerol Lipase (MAGL) | 14 | [2][3][4] |

Selectivity Profile:

This compound exhibits high selectivity for MAGL over fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system.

| Species | Target | IC50 (µM) | Source |

| Human | Fatty Acid Amide Hydrolase (FAAH) | 20.6 | [1] |

| Mouse | Fatty Acid Amide Hydrolase (FAAH) | 31 | [3] |

| Rat | Fatty Acid Amide Hydrolase (FAAH) | 14 | [3] |

Signaling Pathway of Monoacylglycerol Lipase (MAGL)

MAGL plays a crucial role at the intersection of the endocannabinoid and eicosanoid signaling pathways.[4][6] It hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[1][7] The resulting AA can then be used as a substrate for the synthesis of prostaglandins and other eicosanoids, which are potent inflammatory mediators.[5][7] By inhibiting MAGL, this compound not only elevates the levels of the neuroprotective endocannabinoid 2-AG but also reduces the production of pro-inflammatory eicosanoids.[5]

Experimental Protocols

While the precise, detailed protocol used to generate the specific IC50 values for this compound is not publicly available, this section outlines a representative and widely used methodology for determining the in vitro activity of MAGL and the potency of its inhibitors.

Principle of the MAGL Activity Assay

The activity of MAGL is typically measured using a fluorometric assay.[8][9] In this assay, a non-fluorescent substrate of MAGL is cleaved by the enzyme to produce a fluorescent product. The rate of the increase in fluorescence is directly proportional to the MAGL activity. To determine the IC50 value of an inhibitor like this compound, the assay is performed in the presence of varying concentrations of the compound, and the reduction in MAGL activity is measured.

Representative Experimental Workflow for IC50 Determination

References

- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 2. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]

- 4. straingenie.com [straingenie.com]

- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. assaygenie.com [assaygenie.com]

- 9. abcam.com [abcam.com]

The Role of JW 642 in 2-Arachidonoylglycerol (2-AG) Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JW 642, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), and its critical role in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the primary enzyme responsible for the degradation of 2-AG, this compound effectively elevates the levels of this key signaling lipid, thereby potentiating its effects on the endocannabinoid system. This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines experimental protocols for its use, and visualizes the relevant biological pathways. The information provided herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of modulating the endocannabinoid system.

Introduction to 2-AG Metabolism and the Role of MAGL

2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2 and plays a crucial role in a multitude of physiological processes, including neurotransmission, inflammation, and pain perception.[1][2] The biological activity of 2-AG is tightly regulated by its synthesis and degradation. The primary pathway for 2-AG degradation is hydrolysis into arachidonic acid and glycerol, a reaction predominantly catalyzed by the enzyme monoacylglycerol lipase (MAGL).[3][4] MAGL is responsible for approximately 85% of 2-AG hydrolysis in the brain, making it a key regulator of endocannabinoid signaling.[4]

This compound: A Potent and Selective MAGL Inhibitor

This compound is a novel, potent, and selective inhibitor of MAGL.[5][6][7] Its chemical name is 4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic acid 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester.[5] By irreversibly binding to the active site of MAGL, this compound effectively blocks the degradation of 2-AG, leading to a significant increase in its endogenous levels. This targeted inhibition allows for the specific potentiation of 2-AG signaling, making this compound a valuable tool for studying the physiological and pathological roles of this endocannabinoid.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized across different species. The following tables summarize the key quantitative data.

| Enzyme | Species | IC50 (nM) [6][8] |

| MAGL | Human | 3.7 |

| MAGL | Mouse | 7.6 |

| MAGL | Rat | 14 |

| Enzyme | Species | IC50 (µM) [5][7][8] |

| FAAH | Human | 20.6 |

| FAAH | Mouse | 31 |

| FAAH | Rat | 14 |

Signaling Pathways and Experimental Workflows

The 2-AG Metabolic Pathway and the Action of this compound

The following diagram illustrates the synthesis and degradation of 2-AG, highlighting the inhibitory action of this compound on MAGL.

Caption: 2-AG metabolism and this compound inhibition.

Experimental Workflow for Assessing MAGL Inhibition

This diagram outlines a typical workflow for determining the inhibitory effect of this compound on MAGL activity.

References

- 1. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Administration of 2-arachidonoylglycerol ameliorates both acute and chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of TNIK Inhibitor INS018-055 on Downstream Signaling Pathways: A Technical Guide

Disclaimer: Initial searches for the compound "JW 642" identified it as a monoacylglycerol lipase (MAGL) inhibitor. However, publicly available data does not provide a direct link between this compound and its effects on major downstream signaling pathways such as Wnt or Hippo-YAP/TAZ. To fulfill the detailed requirements of this request for an in-depth technical guide on a small molecule inhibitor affecting such pathways, this document will focus on the well-characterized TRAF2- and NCK-interacting kinase (TNIK) inhibitor, INS018-055 (also known as rentosertib) . This compound has been demonstrated to modulate the Hippo-YAP/TAZ signaling pathway, making it a suitable and data-rich alternative for this analysis.

Introduction to INS018-055

Core Mechanism of Action

The primary mechanism of action of INS018-055 is the inhibition of the kinase activity of TNIK.[1] TNIK is a key regulator of the canonical Wnt signaling pathway by phosphorylating TCF4/LEF transcription factors, which is essential for their transcriptional activity. Furthermore, TNIK has been identified as a regulator of the Hippo signaling pathway, which controls organ size and tissue homeostasis by modulating the activity of the transcriptional co-activators YAP and TAZ.[2]

Effects on Downstream Signaling Pathways

Hippo-YAP/TAZ Signaling Pathway

The most pronounced downstream effect of TNIK inhibition by INS018-055 is the activation of the Hippo signaling pathway, leading to the downregulation of YAP and TAZ activity.[2] In the canonical Hippo pathway, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. This phosphorylation promotes their cytoplasmic sequestration and subsequent degradation, preventing their nuclear translocation and interaction with TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. By inhibiting TNIK, INS018-055 promotes the activation of this Hippo kinase cascade, thereby suppressing YAP/TAZ activity.

Figure 1. Effect of INS018-055 on the Hippo-YAP/TAZ signaling pathway.

Wnt/β-catenin Signaling Pathway

TNIK is a crucial component of the Wnt signaling pathway, where it phosphorylates and activates TCF/LEF transcription factors, leading to the expression of Wnt target genes. While direct quantitative data on the effect of INS018-055 on Wnt signaling is less prominent in the provided search results compared to its effect on the Hippo pathway, its mechanism as a TNIK inhibitor strongly implies a downregulatory effect on canonical Wnt signaling.

Figure 2. Postulated effect of INS018-055 on the Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of INS018-055.

Table 1: In Vitro Potency of INS018-055

| Target/Assay | Cell Line/System | IC50 | Reference |

| TNIK Kinase Activity | Biochemical Assay | 7.8 nM | [1] |

| COL1 Expression | LX-2 (Human Stellate Cells) | 63 nM | [1] |

| α-SMA Expression | LX-2 (Human Stellate Cells) | 123 nM | [1] |

| TGF-β-mediated α-SMA Expression | MRC-5 (Human Lung Fibroblasts) | 27 nM | [1] |

| TGF-β-mediated α-SMA Expression | IPF Patient Fibroblasts | 50 nM | [1] |

Table 2: In Vitro Safety Profile of INS018-055

| Assay | Cell Line | Value | Reference |

| Cytotoxicity (CC50) | LX-2 | 748.08 µM | [1] |

Table 3: In Vivo Pharmacokinetics of INS018-055

| Species | Administration | Dose | Cmax (ng/mL) | tmax (h) | F (%) | t1/2 (h) | Clearance (mL/min/kg) | Reference |

| Mouse | Oral | 30 mg/kg | 1010 | 0.25 | 44 | - | - | [1] |

| Mouse | Intravenous | - | - | - | - | 1.22 | 123.5 | [1] |

| Dog | Oral | 10 mg/kg | 536 | 0.708 | 22 | - | - | [1] |

| Dog | Intravenous | - | - | - | - | 1.65 | 32.2 | [1] |

Experimental Protocols

TNIK Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of INS018-055 in inhibiting the kinase activity of TNIK.

Methodology:

-

Recombinant human TNIK enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.

-

INS018-055 is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

The percentage of inhibition at each concentration of INS018-055 is calculated relative to a vehicle control (e.g., DMSO).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of INS018-055 to TNIK in a cellular context.

Methodology:

-

Cultured cells (e.g., LX-2) are treated with either INS018-055 or a vehicle control.

-

The cells are harvested, and the cell lysate is divided into aliquots.

-

The aliquots are heated to a range of temperatures for a short period (e.g., 3 minutes).

-

After heating, the samples are cooled, and the aggregated proteins are pelleted by centrifugation.

-

The amount of soluble TNIK remaining in the supernatant at each temperature is determined by Western blotting or other protein quantification methods.

-

The melting curve of TNIK is plotted for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of INS018-055 indicates target engagement.

Western Blot Analysis for YAP/TAZ Phosphorylation and Total Levels

Objective: To assess the effect of INS018-055 on the phosphorylation and total protein levels of YAP and TAZ.

Methodology:

-

Cells (e.g., human lung fibroblasts) are seeded and allowed to adhere.

-

The cells are treated with various concentrations of INS018-055 or a vehicle control for a specified time.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated YAP (e.g., p-YAP Ser127), total YAP, and a loading control (e.g., GAPDH).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The band intensities are quantified, and the ratio of phosphorylated YAP to total YAP is calculated.

Figure 3. Experimental workflow for Western blot analysis.

Conclusion

INS018-055 is a potent and selective inhibitor of TNIK that demonstrates significant effects on the Hippo-YAP/TAZ signaling pathway. By inhibiting TNIK, INS018-055 leads to the activation of the Hippo kinase cascade, resulting in the phosphorylation, cytoplasmic retention, and degradation of the oncoproteins YAP and TAZ. This mechanism underlies its anti-fibrotic and potential anti-cancer activities. The quantitative data from in vitro and in vivo studies support its development as a therapeutic agent. Further research will continue to elucidate the full spectrum of its effects on this and other signaling pathways.

References

- 1. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]

- 2. law.berkeley.edu [law.berkeley.edu]

- 3. profiles.foxchase.org [profiles.foxchase.org]

- 4. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of JW 642: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW 642 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound effectively increases the levels of 2-AG, leading to the modulation of various physiological processes mediated by the cannabinoid receptors. This document provides a technical guide to the preliminary in vitro studies of this compound, summarizing its inhibitory potency, outlining a representative experimental protocol for assessing its activity, and visualizing its downstream signaling effects.

Data Presentation: In Vitro Inhibitory Potency of this compound

The following table summarizes the quantitative data on the in vitro inhibitory activity of this compound against its primary target, MAGL, and its selectivity over the related enzyme, fatty acid amide hydrolase (FAAH).

| Target Enzyme | Species/System | IC50 | Reference |

| Monoacylglycerol Lipase (MAGL) | Mouse Brain Membranes | 7.6 nM | [1] |

| Monoacylglycerol Lipase (MAGL) | Rat Brain Membranes | 14 nM | [1] |

| Monoacylglycerol Lipase (MAGL) | Human Brain Membranes | 3.7 nM | [1] |

| Monoacylglycerol Lipase (MAGL) | Human Recombinant (in HEK293 cells) | 74 nM | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Mouse Brain Membranes | 31 µM | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain Membranes | 14 µM | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Human Brain Membranes | 20.6 µM | [1] |

Experimental Protocols: MAGL Activity Assay

A representative method for determining the in vitro inhibitory activity of compounds like this compound on MAGL is a fluorogenic substrate assay. This method measures the enzymatic hydrolysis of a synthetic substrate that releases a fluorescent product, allowing for the quantification of enzyme activity.

Principle: The assay is based on the hydrolysis of a 2-arachidonoylglycerol-based fluorogenic substrate by MAGL. The cleavage of the substrate by active MAGL results in the release of a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate hydrolysis and thus reduce the fluorescent signal.

Materials:

-

HEPES buffer (40 mM, pH 7.5, containing 0.1 mg/ml BSA)

-

Membrane preparations from HEK293T cells transiently transfected to overexpress human MAGL

-

Fluorogenic substrate (e.g., AA-HNA)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a 40x concentrated stock solution of the test inhibitor (e.g., this compound) in DMSO.

-

In a 96-well plate, add 5 µL of the inhibitor stock solution to 145 µL of HEPES assay buffer.

-

Add 40 µL of the MAGL-containing membrane protein preparation (final protein concentration of 12.5 µg/ml) to the wells containing the buffer and inhibitor.

-

Incubate the inhibitor-enzyme mixture for 30 minutes at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Mandatory Visualizations

Signaling Pathway of this compound-Mediated MAGL Inhibition

The primary mechanism of action of this compound is the inhibition of MAGL, which leads to an accumulation of its substrate, 2-arachidonoylglycerol (2-AG). Elevated levels of 2-AG, in turn, activate cannabinoid receptors (CB1 and CB2), initiating a downstream signaling cascade. One such pathway involves the activation of the non-receptor tyrosine kinase Fyn, which then phosphorylates and activates the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. Activated ERK translocates to the nucleus and phosphorylates the transcription factor AP-1, leading to the regulation of gene expression.[3]

Experimental Workflow for In Vitro MAGL Inhibition Assay

The following diagram illustrates the key steps in the in vitro MAGL inhibition assay described in the experimental protocols section. This workflow provides a clear, step-by-step visual guide for researchers performing this experiment.

References

- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 2-ARACHIDONOYLGLYCEROL STIMULATES AP-1-DEPENDENT TRANSCRIPTIONAL ACTIVITY AND ENHANCES EGF-INDUCED CELL TRANSFORMATION IN JB6 P+ CELLS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JW 642 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW 642 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. Inhibition of MAGL by this compound leads to an accumulation of 2-AG and a reduction in the levels of AA and its downstream metabolites, including pro-inflammatory prostaglandins. This modulation of the endocannabinoid and eicosanoid signaling pathways makes this compound a valuable tool for investigating the therapeutic potential of MAGL inhibition in various pathological conditions, including cancer.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, MAGL activity, and downstream signaling pathways.

Mechanism of Action

This compound is a potent inhibitor of monoacylglycerol lipase (MAGL). By blocking the active site of MAGL, this compound prevents the hydrolysis of 2-arachidonoylglycerol (2-AG). This leads to an elevation of 2-AG levels and a corresponding decrease in the production of arachidonic acid (AA), a precursor for various pro-inflammatory and signaling molecules such as prostaglandins.

Quantitative Data

The following tables summarize the inhibitory activity of this compound. Due to limited publicly available data on this compound in various cell lines, the cell viability data presented is a representative example of expected results based on the activity of potent MAGL inhibitors.

Table 1: Inhibitory Activity of this compound against Monoacylglycerol Lipase (MAGL)

| Target | Species | IC50 (nM) |

| MAGL | Human | 3.7 |

| MAGL | Mouse | 7.6 |

| MAGL | Rat | 14 |

Table 2: Representative Example of this compound Effect on Cancer Cell Viability (MTT Assay)

| Cell Line | Cancer Type | Treatment Time (48h) IC50 (µM) |

| A549 | Lung Carcinoma | ~5-15 |

| MCF-7 | Breast Adenocarcinoma | ~10-25 |

| U-87 MG | Glioblastoma | ~2-10 |

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing and treating adherent cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined density. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical final concentration range for initial experiments is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Downstream Signaling Proteins

This protocol is used to detect changes in the expression of proteins involved in signaling pathways affected by MAGL inhibition.

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Measurement of 2-AG and Arachidonic Acid Levels

The quantification of 2-AG and AA levels is typically performed using liquid chromatography-mass spectrometry (LC-MS). This requires specialized equipment and expertise. A general workflow is provided below.

Workflow:

-

Treat cells with this compound as described in Protocol 1.

-

After incubation, wash cells with ice-cold PBS.

-

Scrape cells in methanol containing internal standards for 2-AG and AA.

-

Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the sample in an appropriate solvent for LC-MS analysis.

-

Analyze the samples by LC-MS to quantify the levels of 2-AG and AA.

Troubleshooting

-

Low Cell Viability in Control Group: Ensure proper cell handling techniques, use fresh media and reagents, and check for contamination.

-

Inconsistent Results: Maintain consistency in cell seeding density, treatment times, and reagent preparation. Run replicates for all experiments.

-

High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

-

No Effect of this compound: Verify the activity of the this compound compound. Consider increasing the concentration or treatment duration. Ensure the chosen cell line expresses MAGL.

Conclusion

This compound is a powerful research tool for studying the roles of MAGL and the endocannabinoid system in cell culture models. The protocols provided here offer a framework for investigating the cellular effects of this potent inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental questions to ensure robust and reproducible data.

Application Notes and Protocols for In Vivo Dosing of JW 642 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of JW 642, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), in mouse models. The following protocols and data are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound in various disease models, including those related to neuroinflammation, cancer, and metabolic disorders.

Introduction

This compound is a chemical probe that selectively inhibits MAGL, a key enzyme in the endocannabinoid system. MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1] Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which can potentiate signaling through cannabinoid receptors (CB1 and CB2), and a reduction in AA, a precursor to pro-inflammatory prostaglandins. This mechanism of action makes this compound a valuable tool for studying the role of the endocannabinoid system in health and disease.

Mechanism of Action: MAGL Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of MAGL. The diagram below illustrates the central role of MAGL in the endocannabinoid signaling pathway and the impact of its inhibition.

References

Application Notes and Protocols: JW 642 for Lipidomics Sample Preparation

Initial investigation did not yield specific public information for a reagent or method explicitly named "JW 642" in the context of lipidomics sample preparation. The comprehensive search of scientific literature and online resources did not identify any protocols, quantitative data, or signaling pathways directly associated with a "this compound."

Therefore, the following application notes and protocols are based on established and widely used techniques for lipidomics sample preparation. These methods provide a foundational understanding of the workflows and principles that would likely be applied if "this compound" were a novel reagent within one of these existing categories, such as a new extraction solvent, phase-separation enhancer, or derivatization agent.

General Principles of Lipidomics Sample Preparation

Lipidomics, the large-scale study of lipids in biological systems, requires meticulous sample preparation to ensure accurate and reproducible results. The primary goals of sample preparation are to efficiently extract lipids from the biological matrix, remove interfering substances like proteins and polar metabolites, and minimize degradation and artificial modification of the lipids.

Commonly employed techniques for lipid extraction include:

-

Liquid-Liquid Extraction (LLE): This is the most prevalent method, utilizing a biphasic solvent system to partition lipids into an organic phase, separating them from the aqueous phase containing polar molecules.[1] The Folch and Bligh-Dyer methods are classic examples.[1][2]

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain lipids, which are then eluted with an appropriate solvent.[3] SPE can offer higher selectivity and reproducibility compared to LLE.[3]

-

Protein Precipitation (PPT): In this method, a solvent is added to precipitate proteins, which are then removed by centrifugation, leaving the lipids in the supernatant.[4]

The choice of method depends on the sample type, the lipid classes of interest, and the downstream analytical platform, typically mass spectrometry (MS) coupled with liquid chromatography (LC) or shotgun lipidomics.[2][5]

Established Protocols for Lipidomics Sample Preparation

Below are detailed protocols for two standard lipidomics sample preparation methods. Should "this compound" become available, it could potentially be incorporated into these workflows, for instance, by replacing or being added to one of the solvent systems.

Protocol 1: Modified Folch Method for Lipid Extraction from Plasma

This protocol is a widely used liquid-liquid extraction method suitable for a broad range of lipid classes in plasma samples.[6]

Materials:

-

Chloroform (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standard mix (containing lipids representative of the classes to be quantified)

-

Ice

-

Centrifuge capable of 4°C

-

Nitrogen gas evaporator

Procedure:

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 40 µL of plasma in a 2.0 mL centrifuge tube, add a pre-determined amount of the lipid internal standard mix. Also, prepare an extraction blank using an empty tube.

-

Solvent Addition: Add 1 mL of a pre-chilled (-20°C) 2:1 (v/v) mixture of chloroform:methanol.

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Incubation: Incubate the sample on a shaker at 4°C for 30 minutes.

-

Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

-

Lipid Collection: Carefully aspirate the lower organic layer and transfer it to a new clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., 100 µL of isopropanol for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation

This protocol provides a general framework for using SPE to separate lipids into different classes based on their polarity. The specific SPE cartridge and solvents will vary depending on the lipid classes of interest.

Materials:

-

SPE cartridge (e.g., silica-based for normal-phase separation)

-

Lipid extract (from a primary extraction like the Folch method)

-

Hexane

-

Diethyl ether

-

Methanol

-

Chloroform

-

SPE vacuum manifold

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of hexane through it.

-

Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent (e.g., 100 µL of hexane) and load it onto the conditioned cartridge.

-

Washing (Elution of Neutral Lipids): Elute neutral lipids (e.g., triacylglycerols, cholesterol esters) by passing 2 mL of hexane through the cartridge. Collect the eluate.

-

Elution of Intermediate Polarity Lipids: Elute lipids of intermediate polarity (e.g., free fatty acids, cholesterol) by passing 2 mL of a mixture of hexane:diethyl ether (e.g., 90:10 v/v) through the cartridge. Collect the eluate in a separate tube.

-

Elution of Polar Lipids: Elute polar lipids (e.g., phospholipids, sphingolipids) by passing 2 mL of methanol or a chloroform:methanol mixture through the cartridge. Collect the eluate in a separate tube.

-

Drying and Reconstitution: Dry down the collected fractions under nitrogen gas and reconstitute them in a suitable solvent for analysis.

Data Presentation

Quantitative data from lipidomics experiments are typically presented in tables that allow for easy comparison between different sample groups or preparation methods.

Table 1: Hypothetical Comparison of Lipid Extraction Methods

| Lipid Class | Method A (e.g., Folch) - Peak Area | Method B (e.g., SPE) - Peak Area | % Recovery (Method B vs. A) |

| Phosphatidylcholines (PC) | 1.25E+08 | 1.18E+08 | 94.4% |

| Lysophosphatidylcholines (LPC) | 5.60E+06 | 6.10E+06 | 108.9% |

| Triacylglycerols (TG) | 2.10E+09 | 2.05E+09 | 97.6% |

| Ceramides (Cer) | 8.90E+05 | 9.50E+05 | 106.7% |

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships within signaling pathways.

Caption: A generalized workflow for lipidomics sample preparation using liquid-liquid extraction.

Caption: Simplified overview of insulin's role in regulating lipid metabolism in fat cells.[7][8]

References

- 1. biocompare.com [biocompare.com]

- 2. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Evaluation of a Quantitative Shotgun Lipidomics Platform for Mammalian Sample Analysis on a High-Resolution Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pages.ucsd.edu [pages.ucsd.edu]

Application Notes: JW 642 MAGL Activity Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the inhibitory activity of JW 642 on monoacylglycerol lipase (MAGL). The protocol is designed for a high-throughput, 96-well plate format using a fluorometric assay, suitable for inhibitor screening and characterization.

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3]. The hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid, a precursor for pro-inflammatory prostaglandins[2][4][5]. Inhibition of MAGL elevates 2-AG levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2)[6]. This mechanism presents a promising therapeutic strategy for various conditions, including pain, inflammation, and neurodegenerative diseases[5][6].

This compound is a potent and selective inhibitor of MAGL[7][8]. It demonstrates significantly higher selectivity for MAGL over other enzymes like fatty acid amide hydrolase (FAAH)[7][8][9]. This application note details a robust protocol to quantify the inhibitory potency of this compound against human MAGL using a fluorometric assay. The assay relies on the cleavage of a non-fluorescent substrate by MAGL to produce a highly fluorescent product. The reduction in the rate of fluorescence generation in the presence of an inhibitor is directly proportional to its inhibitory activity.

Signaling Pathway and Assay Principle

The signaling pathway involves the enzymatic degradation of the endocannabinoid 2-AG by MAGL. Inhibition of MAGL by compounds like this compound blocks this degradation, leading to an accumulation of 2-AG and subsequent downstream signaling through cannabinoid receptors. The in vitro assay simplifies this by measuring the direct enzymatic activity of MAGL on a synthetic substrate.

Caption: MAGL signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency (IC50) of this compound against MAGL from different species. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Target Enzyme | Species | IC50 (nM) | Reference |

| This compound | MAGL | Human | 3.7 | [7][8] |

| This compound | MAGL | Mouse | 7.6 | [7] |

| This compound | MAGL | Rat | 14 | [7] |

| This compound | FAAH | Human | 20,600 | [7][8] |

| This compound | FAAH | Mouse | 31,000 | [7] |

| This compound | FAAH | Rat | 14,000 | [7] |

Experimental Protocol: Fluorometric MAGL Activity Assay

This protocol is adapted from commercially available MAGL inhibitor screening kits and is suitable for determining the IC50 value of this compound.[4][10]

Materials and Reagents

-

MAGL Enzyme: Recombinant human MAGL.

-

MAGL Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA[11].

-

MAGL Substrate: A non-fluorescent substrate that is cleaved by MAGL to yield a fluorescent product (e.g., 7-hydroxycoumarinyl-arachidonate or similar)[12]. Prepare a stock solution in DMSO[4][10].

-

This compound: Prepare a stock solution in DMSO (e.g., 10 mM)[8].

-

Positive Control Inhibitor: A known MAGL inhibitor (e.g., JZL 195)[1].

-

96-well Plate: Black, flat-bottom plates suitable for fluorescence measurements.

-

Plate Reader: Capable of measuring fluorescence at Ex/Em = 360/460 nm[4][10].

-

Anhydrous DMSO: For dilutions.

-

Ultrapure Water [11].

Experimental Workflow Diagram

Caption: Experimental workflow for the MAGL inhibitor activity assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare the MAGL Assay Buffer.

-

Prepare serial dilutions of this compound in DMSO. Further dilute these into the MAGL Assay Buffer to achieve the desired final concentrations in the assay.

-

Dilute the MAGL enzyme stock solution in the MAGL Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the instrument.

-

Prepare the MAGL substrate working solution by diluting the stock in anhydrous DMSO or assay buffer as recommended by the supplier[4].

-

-

Plate Setup (Final Volume: 100 µL per well):

-

Background Control Wells: Add 95 µL of MAGL Assay Buffer.

-

100% Activity (No Inhibitor) Control Wells: Add 85 µL of MAGL Assay Buffer and 5 µL of diluted MAGL enzyme. Add 5 µL of the vehicle (e.g., DMSO diluted in assay buffer) used for the inhibitor.

-

Inhibitor (this compound) Wells: Add 85 µL of MAGL Assay Buffer, 5 µL of diluted MAGL enzyme, and 5 µL of the diluted this compound solution. Test a range of concentrations (e.g., 0.1 nM to 1 µM) to generate a dose-response curve.

-

Positive Control Wells: Add 85 µL of MAGL Assay Buffer, 5 µL of diluted MAGL enzyme, and 5 µL of the diluted positive control inhibitor.

-

-

Pre-incubation:

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 5 µL of the MAGL substrate working solution to all wells, including the background controls[4].

-

-

Fluorescence Measurement:

Data Analysis

-

Calculate Reaction Rates:

-

For each well, subtract the background fluorescence reading from the corresponding data points.

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

-

-

Calculate Percent Inhibition:

-

Determine the percent inhibition for each concentration of this compound using the following equation: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

-

V_control is the rate of the 100% activity control.

-

V_inhibitor is the rate in the presence of this compound.

-

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

-

Conclusion

This protocol provides a detailed framework for assessing the inhibitory activity of this compound against MAGL. The fluorometric method is sensitive, reproducible, and amenable to high-throughput screening, making it a valuable tool for characterizing MAGL inhibitors and advancing drug discovery efforts in the endocannabinoid field.[12] Proper controls and careful optimization of enzyme and substrate concentrations are critical for obtaining accurate and reliable results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The medicinal chemistry of agents targeting monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]

- 6. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thomassci.com [thomassci.com]

Application Notes and Protocols for JW 642 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration of JW 642, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). The following sections detail the necessary reagents, equipment, and step-by-step procedures for utilizing this compound in animal research, particularly in rodent models.

Introduction to this compound

This compound is a highly selective carbamate inhibitor of MAGL, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues, making it a valuable tool for studying the physiological and pathological roles of the endocannabinoid system. It is a structural analog of JZL195 and KML29, with a hexafluoroisopropanol (HFIP) leaving group that confers high selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH)[1].

Data Presentation: In Vitro Potency of this compound

The following table summarizes the in vitro inhibitory potency of this compound against MAGL from different species.

| Species | Tissue/Cell Line | IC₅₀ (nM) | Reference |

| Mouse | Brain Membranes | 7.6 | [2] |

| Rat | Brain Membranes | 14 | [2] |

| Human | Brain Membranes | 3.7 | [2][3][4] |